

AG3.0 Antibody: A Comprehensive Performance Review for Lentivirus Research

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For researchers, scientists, and professionals engaged in drug development, the selection of a robust and reliable antibody is paramount for accurate and reproducible results. This guide provides an in-depth comparison of the **AG3.0** monoclonal antibody, a widely utilized tool in HIV/SIV research, with a focus on its performance characteristics supported by experimental data.

The **AG3.0** antibody is a murine monoclonal antibody (IgG1) that has demonstrated significant utility in the detection of the Gag capsid protein (p24-27) from a broad range of primate lentiviruses.[1][2] Its wide-ranging cross-reactivity and well-characterized performance make it a valuable reagent for various immunoassays.

Comparative Performance Data

The **AG3.0** antibody has been extensively characterized, and its performance in key applications is summarized below. This data is compiled from multiple studies to provide a comprehensive overview for comparative purposes.



Performance Metric	AG3.0	Alternative Antibodies	Source
Target	Gag capsid protein (p24-27)	Gag p24	[1][2]
Epitope	SPRTLNA	Various	[1]
Cross-Reactivity	HIV-1, HIV-2, SIVmac, SIVagm, SIVrcm	Often specific to HIV-1 or have narrower cross-reactivity	[1]
Antigen Capture ELISA Detection Limit	100 pg/mL (HIV-1 p24)	Comparable (e.g., Zeptometrix SIV p27 ELISA: 62.5 pg/mL)	[1]
Affinity (Ka) by SPR	SIVagmVer Gag: 3.7 nMSIVmac Gag: 20 nMSIVagmSab Gag: 35 nM	Data not readily available for direct comparison	[1]
Purity (by SEC-HPLC)	98.17%	Varies by manufacturer and lot	[3]
Validated Applications	ELISA, Western Blot, Radioimmunoprecipita tion (RIPA), Antigen Capture Assays	ELISA, Western Blot, Flow Cytometry, IHC	[1][3]

Experimental Methodologies

Detailed experimental protocols are crucial for the successful application of any antibody. Below are representative protocols for key assays in which the **AG3.0** antibody has been successfully employed.

Antigen Capture ELISA Protocol

This protocol is adapted from studies characterizing the **AG3.0** antibody for the quantification of HIV/SIV p24 antigen.[1]



- Coating: Coat a 96-well ELISA plate with the **AG3.0** antibody at an optimized concentration (e.g., 1-10 μg/mL) in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
- Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Sample Incubation: Add diluted samples and standards containing the p24 antigen to the wells and incubate for 2 hours at room temperature.
- · Washing: Repeat the washing step.
- Detection Antibody: Add a biotinylated or enzyme-conjugated anti-p24 detection antibody (recognizing a different epitope than AG3.0) and incubate for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Enzyme/Substrate Reaction: If using an enzyme-conjugated secondary, add the appropriate substrate (e.g., TMB for HRP) and incubate until color develops.
- Signal Detection: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.

Western Blot Protocol

The following is a general protocol for detecting Gag p24 in viral lysates using the **AG3.0** antibody.[3]

- Sample Preparation: Lyse cells or viral particles in RIPA buffer or a similar lysis buffer.
 Determine the protein concentration of the lysates.
- SDS-PAGE: Separate 20-30 μg of protein lysate per lane on a 12% Tris-HCl polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

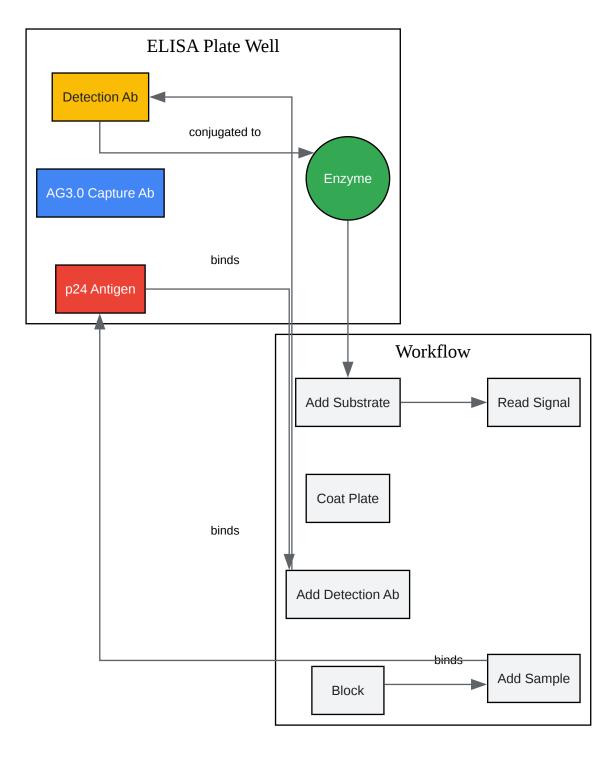


- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the **AG3.0** antibody at a suitable dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) at an appropriate dilution in blocking buffer for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizing Experimental Workflows and Viral Lifecycle

To better illustrate the application of the **AG3.0** antibody, the following diagrams depict a typical antigen capture ELISA workflow and the role of the Gag protein in the HIV lifecycle.



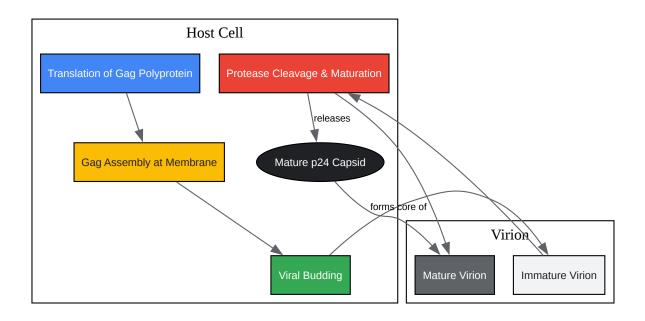


binds

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Antigen Capture ELISA Workflow





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Role of Gag in HIV Lifecycle

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